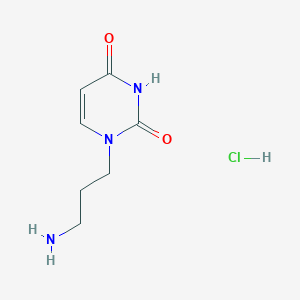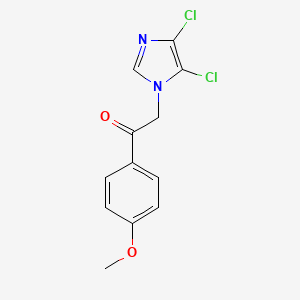
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone (DCI-ME) is a small molecule synthesized from 4,5-dichloro-1H-imidazol-1-yl and 4-methoxyphenyl ethanone. DCI-ME has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone has been studied for its potential applications in scientific research. In particular, it has been used to study the effects of redox-active molecules on the structure and function of proteins. 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone has also been used to study the effects of redox-active molecules on the regulation of gene expression. Additionally, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone has been used to study the role of redox-active molecules in the regulation of cell signaling pathways.
Mecanismo De Acción
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone is a redox-active molecule that is capable of transferring electrons between proteins, DNA, and other molecules. It is believed that 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone acts as an electron donor or acceptor, depending on the redox state of the target molecule. 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone is also capable of interacting with proteins to modulate their structure and function, as well as their ability to interact with other molecules.
Biochemical and Physiological Effects
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone has been studied for its potential biochemical and physiological effects. In particular, it has been shown to modulate the activity of proteins involved in cell signaling pathways, as well as the expression of genes involved in the regulation of cell function. Additionally, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone has been shown to modulate the activity of enzymes involved in metabolism, as well as other processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and stored, and it is relatively inexpensive. Additionally, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone is capable of transferring electrons between molecules, which makes it ideal for studying the effects of redox-active molecules on proteins and gene expression. However, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone also has some limitations. It is not as stable as other redox-active molecules, and it can be toxic to cells at high concentrations.
Direcciones Futuras
There are several potential future directions for the study of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone. Further research could be conducted to explore its effects on other proteins and gene expression pathways. Additionally, more research could be conducted to explore the effects of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone on metabolism, as well as its potential applications in drug development. Finally, further research could be conducted to explore the effects of 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone on other cell types and tissues, as well as its potential applications in medical diagnosis and treatment.
Métodos De Síntesis
2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone is synthesized via a multi-step reaction involving the condensation of 4,5-dichloro-1H-imidazol-1-yl and 4-methoxyphenyl ethanone. This reaction begins with the formation of a Schiff base intermediate from the condensation of 4-methoxyphenyl ethanone and 4,5-dichloro-1H-imidazol-1-yl. This Schiff base intermediate is then reduced to the desired product, 2-(4,5-dichloro-1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethanone, using sodium borohydride as a reducing agent.
Propiedades
IUPAC Name |
2-(4,5-dichloroimidazol-1-yl)-1-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-18-9-4-2-8(3-5-9)10(17)6-16-7-15-11(13)12(16)14/h2-5,7H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMMECBULWVMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C=NC(=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-ethoxy-3-methoxyphenyl)-2,5-dimethyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2853717.png)


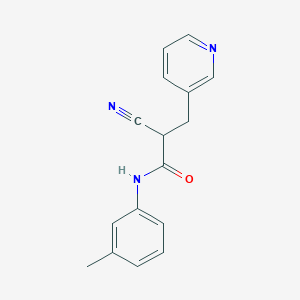
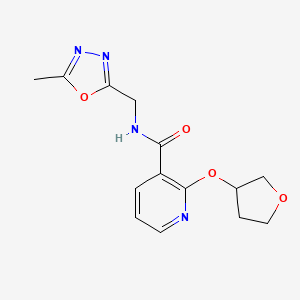
![2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine](/img/structure/B2853724.png)
![7-(3-fluorophenyl)-2-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2853725.png)
![2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
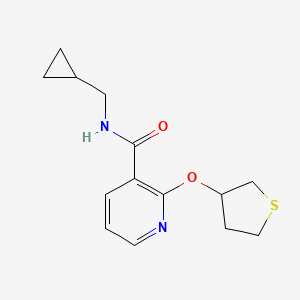
![N-(2-ethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2853730.png)
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2853731.png)
![4-Ethoxy-N-[(E)-3-methylsulfonylprop-2-enyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B2853733.png)
